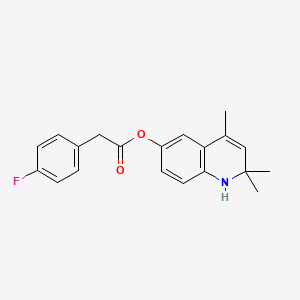![molecular formula C16H27N5O B5598500 N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)
N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine involves complex chemical processes, including nucleophilic substitution reactions and electrophilic fluorination. For instance, Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives via nucleophilic substitution reactions, showcasing the compound's potential as an anticancer agent (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012). Similarly, Eskola et al. (2002) reported the synthesis of a compound using electrophilic fluorination, indicating the complexity and versatility of synthesizing pyrimidinamine derivatives (Eskola, Bergman, Lehikoinen, Haaparanta, Grönroos, Forsback, & Solin, 2002).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied, revealing intricate details about their conformation and bonding. For example, the analysis of hydrated and anhydrous N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines showed diverse hydrogen bonding patterns, highlighting the importance of molecular conformation in determining the physical and chemical properties of these compounds (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).
Chemical Reactions and Properties
Chemical reactions involving N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine derivatives are highly specific and can lead to a range of products depending on the reactants and conditions. Ishii et al. (1997) explored a novel carbonylation reaction at a C−H bond in the piperazine ring, underscoring the compound's reactivity and potential for functionalization (Ishii, Chatani, Kakiuchi, & Murai, 1997).
Physical Properties Analysis
The physical properties of N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine and its derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While specific studies on this compound are not readily available, related research on pyrimidinamine derivatives provides insights into factors that influence these properties, including molecular structure and substituent effects.
Chemical Properties Analysis
The chemical properties, including reactivity, pKa, and the ability to participate in various chemical reactions, define the utility of N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine in different domains. Studies like the one conducted by Jang et al. (2010), which synthesized a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, shed light on the compound's immunosuppressive activity, suggesting its potential in medicinal chemistry (Jang, de Jonghe, Van Belle, Louat, Waer, & Herdewijn, 2010).
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity against Human Cancer Cell Lines
A study highlighted the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showing antiproliferative effects against various human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32. Compounds from this series exhibited significant activity, suggesting potential for further research as anticancer agents (Mallesha et al., 2012).
Density and Viscosity in Chemical Mixtures
Research on the physical properties of chemical mixtures involving piperazine derivatives, including N-methyldiethanolamine (MDEA) and ionic liquids, has been conducted. The study provided insights into how the concentration of ionic liquids affects the density and viscosity of these mixtures, which is crucial for various industrial applications (Foo et al., 2015).
Carbon Dioxide Capture
Concentrated aqueous solutions of piperazine have been identified as novel solvents for carbon dioxide capture, demonstrating resistance to thermal degradation and oxidation. This makes them highly effective for use in absorption/stripping processes for CO2 capture, offering a potential route to more efficient and durable carbon capture technologies (Freeman et al., 2010).
Vasodilation Properties
A study on 3-pyridinecarboxylates indicated their potential vasodilation properties, contributing to medical applications such as the treatment of cardiovascular diseases. The research outlined the synthesis and screening of these compounds, revealing several with considerable potency (Girgis et al., 2008).
Eigenschaften
IUPAC Name |
1-[4-[6-(ethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-5-17-14-11-15(19-13(4)18-14)20-6-8-21(9-7-20)16(22)10-12(2)3/h11-12H,5-10H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSKBOWJCFYIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5598417.png)
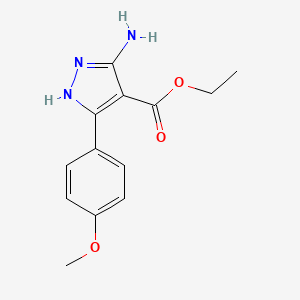
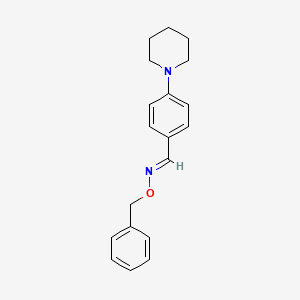
![5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5598430.png)
![N,N-dimethyl-2-{2-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5598439.png)
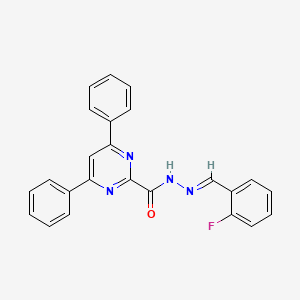
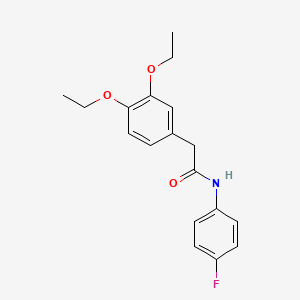
![4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5598478.png)
![2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5598482.png)
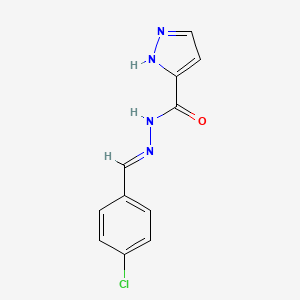
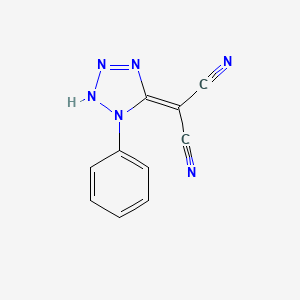
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5598508.png)
